molecular formula C10H10N2O2 B555692 3-Aminopropanamide hydrochloride CAS No. 64017-81-8

3-Aminopropanamide hydrochloride

Cat. No. B555692
CAS RN: 64017-81-8
M. Wt: 88,11*36,45 g/mole
InChI Key: ZHUOMTMPTNZOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropanamide hydrochloride, also known as β-Alaninamide Hydrochloride, is an intermediate in the acrylamide pathway . It has a molecular formula of C3H9ClN2O and a molecular weight of 124.57 .


Synthesis Analysis

3-Aminopropanamide hydrochloride has been identified as an intermediate in the acrylamide pathway and may also be formed in foods by an enzymatic decarboxylation of asparagine .


Molecular Structure Analysis

The molecular structure of 3-Aminopropanamide hydrochloride is represented by the SMILES string Cl.NCCC(N)=O . The InChI key for this compound is GAGJMOQGABUOBK-UHFFFAOYSA-N .

Scientific Research Applications

Reduction in Acrylamide Formation

3-Aminopropanamide (3-APA) is a direct precursor of acrylamide in the Maillard reaction. Research shows that 3-APA can reduce acrylamide levels by forming adducts via Michael addition. This process significantly reduces the cytotoxicity of acrylamide, which is crucial for food safety and the control of food contaminants (Wu, Zheng, Zhang, Huang, & Ou, 2018).

Synthesis of Beta-Blockers

In a study exploring the synthesis of (arylcarbonyloxy)aminopropanol derivatives, hydrochlorides of 3-APA were used as potential antagonists of the β1-adrenergic receptor. The study focused on developing a methodology for analyzing the acid-base dissociation constant (pKa), which is essential for drug development (Tengler, Kapustíková, Stropnický, Mokrý, Oravec, Csöllei, & Jampílek, 2013).

Synthesis of Substituted Compounds

A study focused on synthesizing carboxamides and dihydro-1H-imidazol-5-ones using reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides. This process holds significance in chemical synthesis and the production of new compounds (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Treatment of Gastric Ulcers and Gastritis

3-Aminopropanamide derivatives were synthesized and evaluated for their role as anti-virulence agents in treating Helicobacter pylori infections. These compounds showed potential as urease inhibitors, suggesting their applicability in treating gastric ulcers and gastritis (Liu, Shi, Ren, Ni, Li, Chen, Liu, Yuan, He, Liu, Cao, Yang, Xiao, & Zhu, 2018).

Anti-Malarial Properties

A study on 3-hydroxypropanamidines, including derivatives of 3-aminopropanamide, showed promising results as antiplasmodial agents against Plasmodium falciparum. The compounds exhibited low cytotoxicity in human cells and significant in vivo activity in mouse models (Knaab, Held, Burckhardt, Rubiano, Okombo, Yeo, Mok, Uhlemann, Lungerich, Fischli, de Carvalho, Mordmüller, Wittlin, Fidock, & Kurz, 2021).

Safety And Hazards

3-Aminopropanamide hydrochloride is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid oxidizing agents, reducing agents, and water due to possible incompatibility .

properties

IUPAC Name

3-aminopropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGJMOQGABUOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623543
Record name beta-Alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropanamide hydrochloride

CAS RN

64017-81-8
Record name beta-Alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminopropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Aminopropanamide hydrochloride
Reactant of Route 3
3-Aminopropanamide hydrochloride
Reactant of Route 4
3-Aminopropanamide hydrochloride
Reactant of Route 5
3-Aminopropanamide hydrochloride
Reactant of Route 6
3-Aminopropanamide hydrochloride

Citations

For This Compound
7
Citations
Y Tao, P Yao, J Yuan, C Han, J Feng, M Wang… - Journal of Molecular …, 2016 - Elsevier
… 3-Aminopropionitrile, 3-aminopropanamide hydrochloride, β-alanine and 1-fluoro-2-4-dinitrophenyl-5-l-alanine amide (FDAA) were purchased from TCI (Tokyo Chemical Industry Co. …
Number of citations: 1 www.sciencedirect.com
S Park, YU Kwon - ACS combinatorial science, 2015 - ACS Publications
… In the case of glycinamide hydrochloride and 3-aminopropanamide hydrochloride, to the resin-bound halogen was added a 2.0 M solution of the primary amine containing DIPEA (0.8 …
Number of citations: 23 pubs.acs.org
A Desmarchelier, J Hamel, T Delatour - Journal of Chromatography A, 2020 - Elsevier
… 2,3- 13 C 3 ,2,3,3-d 3 ) (acrylamide- 13 C 3 ,d 3 ) and lactamide, were supplied by Sigma-Aldrich (Buchs, Switzerland) while N-Acetyl-β-alanine and 3-aminopropanamide hydrochloride …
Number of citations: 21 www.sciencedirect.com
V Udayakumar, J Gowsika, A Pandurangan - Journal of Chemical …, 2017 - Springer
We report the synthesis and characterization of four new compounds: 6-(2-(1H-inden-2-yl) phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4(1H,3H)-dione (13a), 6-(2-(1H-inden-2-yl)…
Number of citations: 8 link.springer.com
J Jo, J Kim, L Ibrahim, M Kumar, J Iaconelli… - Bioorganic & Medicinal …, 2023 - Elsevier
Activating NRF2-driven transcription with non-electrophilic small molecules represents an attractive strategy to therapeutically target disease states associated with oxidative stress and …
Number of citations: 4 www.sciencedirect.com
R Wang, Y Chen, B Yang, S Yu, X Zhao, C Zhang… - Bioorganic …, 2020 - Elsevier
A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed, synthesized and evaluated for their in vitro biological activities against maternal embryonic leucine zipper …
Number of citations: 26 www.sciencedirect.com
NR Norcross, B Baragana, C Wilson… - Journal of Medicinal …, 2016 - ACS Publications
In this paper we describe the optimization of a phenotypic hit against Plasmodium falciparum, based on a trisubstituted pyrimidine scaffold. This led to compounds with good …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.